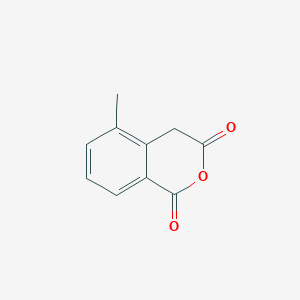![molecular formula C10H12OS B11911400 7-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde](/img/structure/B11911400.png)
7-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
7-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde is a heterocyclic compound that contains a thiophene ring fused with a benzene ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 7-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde typically involves the condensation of appropriate starting materials. One common method involves the reaction of 4,5,6,7-tetrahydrobenzo[b]thiophene with a methylating agent to introduce the methyl group at the 7-position. This is followed by formylation to introduce the aldehyde group at the 2-position .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield .
Analyse Des Réactions Chimiques
Types of Reactions
7-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde undergoes various chemical reactions, including:
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation or nitration.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine in the presence of a catalyst.
Major Products
Oxidation: 7-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carboxylic acid.
Reduction: 7-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-methanol.
Substitution: 7-Bromo-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde.
Applications De Recherche Scientifique
7-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Industry: Utilized in the development of materials with specific electronic properties, such as organic semiconductors.
Mécanisme D'action
The mechanism of action of 7-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This compound may also modulate signaling pathways by interacting with receptors or other proteins involved in cellular communication.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxylate: Similar structure but with a carboxylate group instead of an aldehyde.
4,5,6,7-Tetrahydrobenzo[b]thiophene-2-carboxylic acid: Similar structure but with a carboxylic acid group instead of an aldehyde.
5-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbohydrazide: Similar structure but with a carbohydrazide group instead of an aldehyde.
Uniqueness
7-Methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-2-carbaldehyde is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its aldehyde group allows for further functionalization, making it a versatile intermediate in organic synthesis.
Propriétés
Formule moléculaire |
C10H12OS |
|---|---|
Poids moléculaire |
180.27 g/mol |
Nom IUPAC |
7-methyl-4,5,6,7-tetrahydro-1-benzothiophene-2-carbaldehyde |
InChI |
InChI=1S/C10H12OS/c1-7-3-2-4-8-5-9(6-11)12-10(7)8/h5-7H,2-4H2,1H3 |
Clé InChI |
MYSYBLFORNAPDX-UHFFFAOYSA-N |
SMILES canonique |
CC1CCCC2=C1SC(=C2)C=O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Benzo[b][1,8]naphthyridine](/img/structure/B11911330.png)

![3-Methyl-3-azaspiro[5.5]undecan-9-one](/img/structure/B11911353.png)

![8-Amino-3-hydroxy-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11911370.png)


![2-amino-4-chloro-5,7-dihydro-6H-Pyrrolo[2,3-d]pyrimidin-6-one](/img/structure/B11911391.png)






